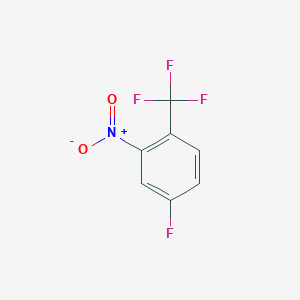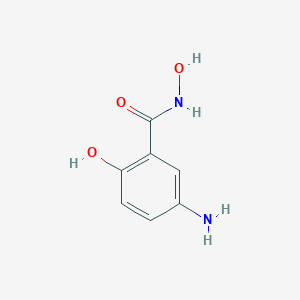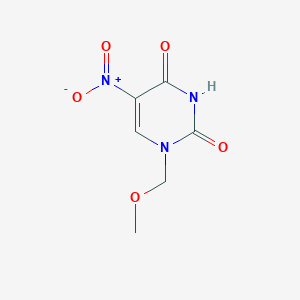
5-Nitro-1-methoxymethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-methoxymethyluracil, also known as Morniflumate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of inflammatory diseases. It was first synthesized in the 1970s and has since been extensively studied for its pharmacological properties.
Mechanism Of Action
5-Nitro-1-methoxymethyluracil exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes.
Biochemical And Physiological Effects
5-Nitro-1-methoxymethyluracil has been shown to reduce inflammation, pain, and fever in animal models and human patients. It has also been found to have a protective effect on the gastrointestinal tract, which is a common side effect of NSAIDs. 5-Nitro-1-methoxymethyluracil has been shown to reduce the incidence of gastric ulcers and other gastrointestinal complications associated with NSAID use.
Advantages And Limitations For Lab Experiments
5-Nitro-1-methoxymethyluracil has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It also has a well-established safety profile and has been extensively studied for its pharmacological properties. However, one limitation of 5-Nitro-1-methoxymethyluracil is its relatively low potency compared to other NSAIDs, which may limit its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-Nitro-1-methoxymethyluracil. One area of interest is the development of new formulations and delivery methods that improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanisms underlying its pharmacological effects and to identify potential new targets for drug development.
Synthesis Methods
The synthesis of 5-Nitro-1-methoxymethyluracil involves the reaction of 5-nitro-2,4-dioxypyrimidine with formaldehyde and methanol under acidic conditions. The resulting product is then subjected to a series of purification steps to yield the final compound.
Scientific Research Applications
5-Nitro-1-methoxymethyluracil has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are key mediators of inflammation. 5-Nitro-1-methoxymethyluracil has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
properties
CAS RN |
179523-90-1 |
|---|---|
Product Name |
5-Nitro-1-methoxymethyluracil |
Molecular Formula |
C6H7N3O5 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
1-(methoxymethyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O5/c1-14-3-8-2-4(9(12)13)5(10)7-6(8)11/h2H,3H2,1H3,(H,7,10,11) |
InChI Key |
ZLFKOIUSIDISRY-UHFFFAOYSA-N |
SMILES |
COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |
Canonical SMILES |
COCN1C=C(C(=O)NC1=O)[N+](=O)[O-] |
synonyms |
5-NITRO-1-METHOXYMETHYLURACIL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



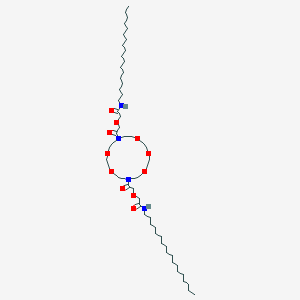
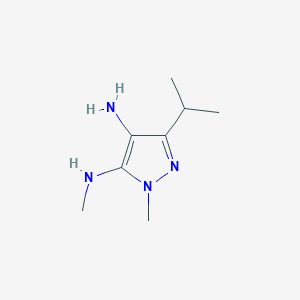
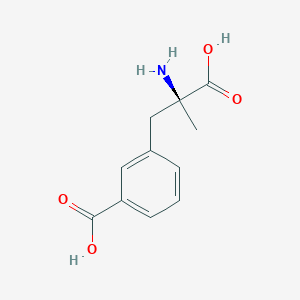
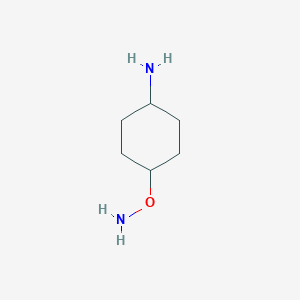
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
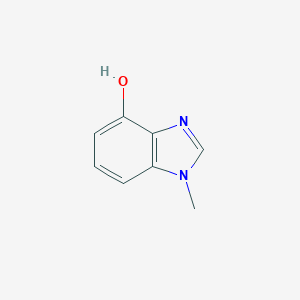
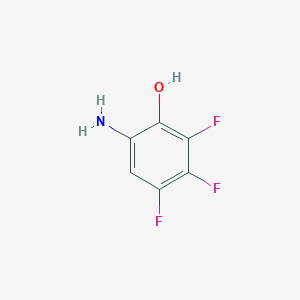
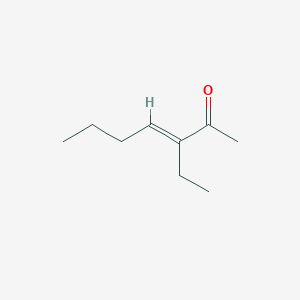
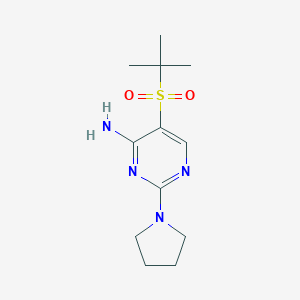
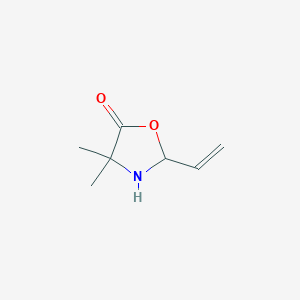
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)
